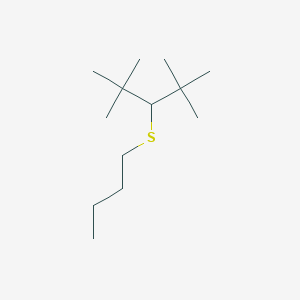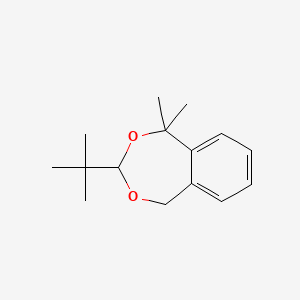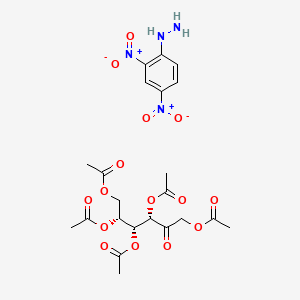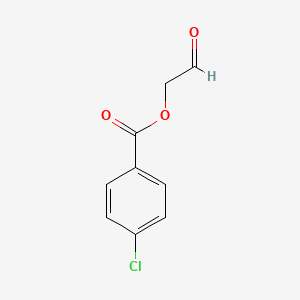![molecular formula C59H124N2O3Si B14324136 N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine CAS No. 105923-20-4](/img/structure/B14324136.png)
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is a complex organosilicon compound. It is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety. This compound is notable for its unique structural features, which include long octadecyloxy chains, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine typically involves the reaction of tris(octadecyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the pure compound.
化学反应分析
Types of Reactions
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized silanes.
科学研究应用
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism by which N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long octadecyloxy chains enhance its ability to penetrate cell membranes, facilitating its action at the molecular level. The silyl group can form covalent bonds with target molecules, leading to specific biological effects.
相似化合物的比较
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Similar structure but with methoxy groups instead of octadecyloxy chains.
N-(3-(Triethoxysilyl)propyl)ethylenediamine: Contains ethoxy groups, offering different solubility and reactivity profiles.
Uniqueness
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is unique due to its long octadecyloxy chains, which impart distinct hydrophobic properties and enhance its potential for applications in various fields. Its ability to form stable complexes with a wide range of molecules sets it apart from other similar compounds.
属性
CAS 编号 |
105923-20-4 |
|---|---|
分子式 |
C59H124N2O3Si |
分子量 |
937.7 g/mol |
IUPAC 名称 |
N'-(3-trioctadecoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C59H124N2O3Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56-62-65(59-52-54-61-55-53-60,63-57-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)64-58-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61H,4-60H2,1-3H3 |
InChI 键 |
QJUNOLLKQQRLKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)


![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)

![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)

![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)


